

# Enoxacin: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Enoxacin*

Cat. No.: *B1671340*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enoxacin** is a synthetic, broad-spectrum fluoroquinolone antibacterial agent. Belonging to the second generation of quinolones, it exhibits potent activity against a wide range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair.[1][2] This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of **enoxacin**, presenting key data, experimental methodologies, and metabolic pathways to support further research and development.

## Pharmacokinetic Profile of Enoxacin

The pharmacokinetic profile of **enoxacin** has been extensively studied in healthy volunteers and various patient populations. The drug is characterized by rapid oral absorption, wide distribution into body tissues, partial metabolism, and predominantly renal excretion.

## Absorption and Oral Bioavailability

**Enoxacin** is rapidly and well-absorbed from the gastrointestinal tract following oral administration.[3][4] The absolute oral bioavailability of **enoxacin** is high, consistently reported to be approximately 90%.[1][4] Peak plasma concentrations (C<sub>max</sub>) are typically reached within

1 to 3 hours (Tmax) after oral ingestion.[5][6] The absorption of **enoxacin** appears to be dose-independent.[7]

## Distribution

**Enoxacin** exhibits a large volume of distribution, indicating extensive penetration into various body tissues and fluids.[5][8] It distributes into blister fluid, saliva, tonsillar tissue, sinus mucosa, nasal secretions, middle ear effusion, sputum, lung, bone, and pelvic tissue, with high concentrations achieved in the prostate.[5] The protein binding of **enoxacin** in plasma is moderate, ranging from 35% to 40%.[1][5]

## Metabolism

**Enoxacin** undergoes partial metabolism in the liver, with hepatic metabolism accounting for approximately 10-15% of an administered dose.[5][8] The primary metabolic pathway is the oxidation of the piperazine ring to form the main metabolite, oxo-**enoxacin**. [9][10] **Enoxacin** has been shown to be an inhibitor of the cytochrome P450 enzyme CYP1A2, which can lead to drug-drug interactions with other substrates of this enzyme, such as theophylline and caffeine. [5]

## Excretion

The primary route of elimination for **enoxacin** and its metabolite is through the kidneys.[3][11] A significant portion of the administered dose, ranging from 44% to 71.6%, is excreted unchanged in the urine.[6][9][12] Both glomerular filtration and active tubular secretion contribute to the renal clearance of **enoxacin**. [9] The plasma half-life ( $t_{1/2}$ ) of **enoxacin** typically ranges from 3 to 6 hours.[1][5][8]

## Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **enoxacin** from various studies.

### Table 1: Single-Dose Pharmacokinetics of Oral Enoxacin in Healthy Volunteers

Dose (mg)	C <sub>max</sub> (mg/L)	T <sub>max</sub> (h)	AUC (mg·h/L)	t <sub>1/2</sub> (h)	Oral Bioavailability (%)	Reference(s)
200	1.0 - 2.0	1.0 - 2.0	-	3.3 - 6.4	89	[13][14]
400	2.0 - 4.4	1.0 - 3.0	19.3 - 27.2	3.0 - 6.8	~90	[5][6][9]
600	3.7	1.9	36.3	6.2	-	[6]
800	3.8 - 11.4	1.0 - 2.0	-	4.7 - 6.4	89	[13][14]

C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t<sub>1/2</sub>: Elimination half-life.

## Table 2: Steady-State Pharmacokinetics of Enoxacin in Elderly Patients with Complicated Urinary Tract Infections (400 mg Oral Dose)

Parameter	Value	Reference
C <sub>max</sub> (mg/L)	5.45	[15]
T <sub>max</sub> (h)	-	[15]
AUC <sub>0-12h</sub> (mg·h/L)	41.0	[15]
t <sub>1/2</sub> (h)	9.1	[15]
Oral Bioavailability (%)	86.97	[15]

AUC<sub>0-12h</sub>: Area under the curve from 0 to 12 hours.

## Experimental Protocols

The determination of **enoxacin** and its metabolite concentrations in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is the most commonly employed analytical method.

## HPLC Method for Enoxacin and Oxo-enoxacin in Plasma and Urine

- Sample Preparation:
  - Plasma: Protein precipitation with perchloric acid or acetonitrile is a common and effective method.[\[4\]](#)
  - Urine: Solid-phase extraction (SPE) is often used for urine samples to remove interfering substances.[\[5\]](#)
  - Prostatic Tissue: Liquid-liquid extraction is a suitable method for tissue samples.[\[11\]](#)
- Chromatographic Conditions:
  - Column: A reversed-phase C18 column is typically used for separation.[\[4\]](#)[\[5\]](#)[\[11\]](#)
  - Mobile Phase: A mixture of an acidic buffer (e.g., citric acid, phosphoric acid, or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly used.[\[4\]](#)[\[5\]](#)[\[11\]](#)
  - Detection: UV detection at a wavelength of approximately 269 nm or 340 nm is frequently utilized.[\[5\]](#)[\[11\]](#)[\[16\]](#) Fluorescence detection can also be employed for enhanced sensitivity.[\[7\]](#)
  - Internal Standard: A structurally related compound, such as ciprofloxacin or fleroxacin, is often used as an internal standard to ensure accuracy and precision.[\[4\]](#)[\[5\]](#)
- Method Validation:
  - The analytical method should be validated for linearity, precision, accuracy, sensitivity (limit of quantification), and recovery, according to established guidelines.

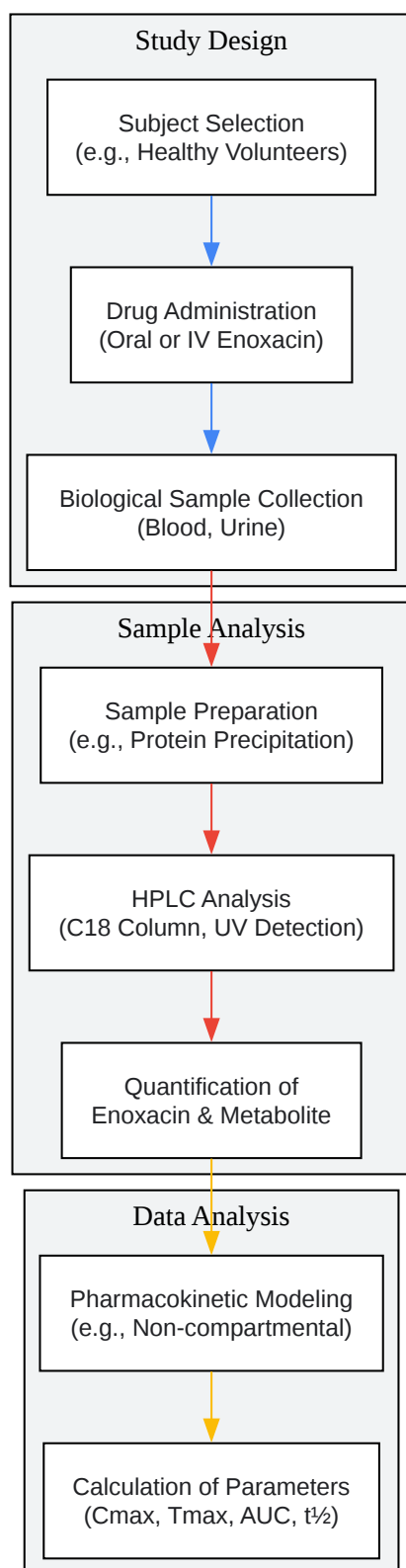
## Pharmacokinetic Study Design

- Human Studies:

- Pharmacokinetic studies in humans are often designed as randomized, crossover studies to minimize inter-subject variability.[\[14\]](#)
- Subjects typically include healthy volunteers or specific patient populations relevant to the drug's indication.[\[15\]](#)[\[17\]](#)
- Blood and urine samples are collected at predetermined time points after drug administration to characterize the concentration-time profile.[\[9\]](#)
- Animal Studies:
  - Animal models, such as mice (e.g., CF-1 strain), are used in preclinical pharmacokinetic and efficacy studies.[\[13\]](#)
  - Dosing is typically administered orally or intravenously to determine key pharmacokinetic parameters and bioavailability.[\[13\]](#)

## Visualizations

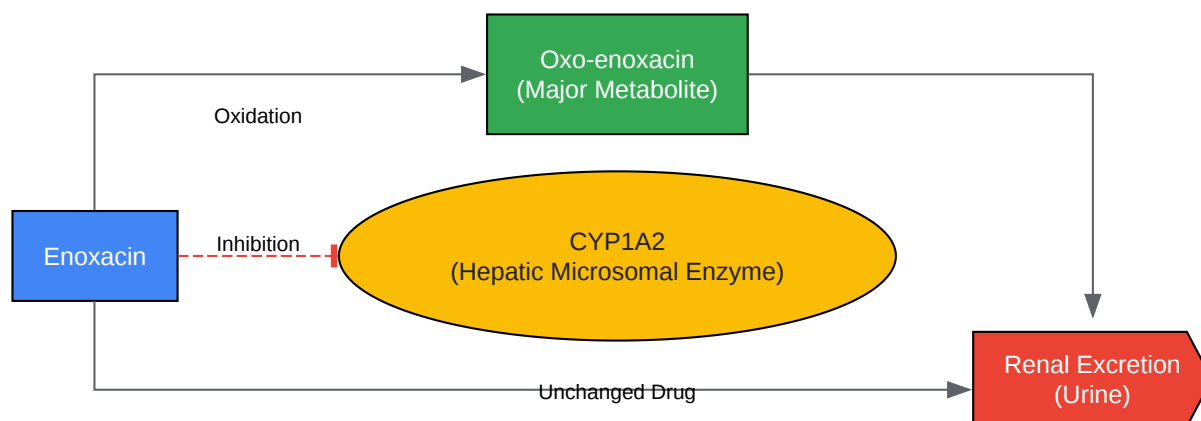
## Experimental Workflow for Pharmacokinetic Analysis



[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical **enoxacin** pharmacokinetic study.

## Metabolic Pathway of Enoxacin



[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of **enoxacin**.

## Conclusion

**Enoxacin** exhibits favorable pharmacokinetic properties, including high oral bioavailability, extensive tissue distribution, and a predictable elimination profile. The well-established analytical methods for its quantification provide a solid foundation for further research. A thorough understanding of its metabolism, particularly its interaction with CYP1A2, is critical for predicting and managing potential drug-drug interactions. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development and clinical application of **enoxacin** and other fluoroquinolone antibiotics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [go.drugbank.com](https://go.drugbank.com) [go.drugbank.com]

- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC determination of enoxacin, ciprofloxacin, norfloxacin and ofloxacin with photoinduced fluorimetric (PIF) detection and multiemission scanning: application to urine and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Reversed-phase high-performance liquid chromatographic determination of enoxacin and 4-oxo-enoxacin in human plasma and prostatic tissue. Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apply a Physiologically Based Pharmacokinetic Model to Promote the Development of Enrofloxacin Granules: Predict Withdrawal Interval and Toxicity Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enoxacin pharmacokinetics and efficacy in CF-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resource.aminer.org [resource.aminer.org]
- 15. Pharmacokinetics of intravenous and oral enoxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. metabolon.com [metabolon.com]
- 17. The clinical pharmacokinetics and tolerance of enoxacin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enoxacin: A Comprehensive Technical Guide to its Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671340#pharmacokinetics-and-oral-bioavailability-of-enoxacin]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)